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molecular formula C10H12N2OS B8620021 2-n-Butyl-thieno{3,2-d}pyrimidin-4(3H)-one

2-n-Butyl-thieno{3,2-d}pyrimidin-4(3H)-one

Cat. No. B8620021
M. Wt: 208.28 g/mol
InChI Key: RNZWWQYDUNAJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05223501

Procedure details

To a solution of 3.14 g (0.02 mol) of methyl 3-amino-thiophene-2-carboxylate in 30 ml of dioxane was added 1.83 g (0.022 mol) of valeronitrile. Dry HCl was added over a period of 5 hours and the reaction mixture was then heated to 70° C. for 3 hours. The mixture was allowed to stand overnight at room temperature. The reaction mixture was diluted with 200 ml of ice water, made basic by addition of NH4OH and after standing for 30 minutes was filtered, and the filtrate concentrated in vacuo. The residue was purified by flash chromatography eluting with 50% EtOAc/hexanes after applying a suspension of the product in CH2Cl2 to the column.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9]C)=O.[C:11](#[N:16])[CH2:12][CH2:13][CH2:14][CH3:15].Cl.[NH4+].[OH-]>O1CCOCC1>[CH2:12]([C:11]1[NH:16][C:7](=[O:9])[C:3]2[S:4][CH:5]=[CH:6][C:2]=2[N:1]=1)[CH2:13][CH2:14][CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
1.83 g
Type
reactant
Smiles
C(CCCC)#N
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after standing for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 50% EtOAc/hexanes
ADDITION
Type
ADDITION
Details
a suspension of the product in CH2Cl2 to the column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCC)C=1NC(C2=C(N1)C=CS2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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